molecular formula C18H23NO B128111 (S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol CAS No. 144054-70-6

(S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol

Cat. No.: B128111
CAS No.: 144054-70-6
M. Wt: 269.4 g/mol
InChI Key: HZIHDWNOPKIOCK-INIZCTEOSA-N
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Description

(S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes an amino group, two phenyl groups, and a tertiary alcohol. Its stereochemistry is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzophenone and isobutyraldehyde.

    Grignard Reaction: A Grignard reagent, such as phenylmagnesium bromide, is reacted with benzophenone to form a tertiary alcohol intermediate.

    Reductive Amination: The intermediate is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride to introduce the amino group.

    Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer of the compound, which can be achieved using chiral chromatography or crystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol undergoes various chemical reactions, including:

    Oxidation: The tertiary alcohol group can be oxidized to form a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of ketones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in neurological disorders.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals, serving as an intermediate in the production of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of (S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. For example, it may inhibit or activate enzymes by fitting into their active sites, thereby influencing biochemical pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

    ®-(+)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol: The enantiomer of the compound with different stereochemistry.

    2-Amino-2-phenyl-1-propanol: A structurally similar compound with one phenyl group and a primary alcohol.

    2-Amino-1,1-diphenyl-1-propanol: A compound with a similar backbone but different substitution pattern.

Uniqueness

(S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties and biological activities. Its tertiary alcohol and amino groups provide versatile reactivity, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

(2S)-2-amino-3,3-dimethyl-1,1-diphenylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-17(2,3)16(19)18(20,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16,20H,19H2,1-3H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIHDWNOPKIOCK-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438301
Record name (S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144054-70-6
Record name (S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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